1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene
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Description
Scientific Research Applications
Polymerization Initiator and Catalyst
Ionic trifluoromethanesulphonates (triflates) are explored for their role in initiating polymerizations of ethylenic monomers, showcasing their efficiency in solvating with conjugate acids in organic solvents. These compounds facilitate the production of polymers and the investigation into covalent triflates offers insights into their potential as initiators and catalysts in polymerization processes. This research underscores the importance of triflates in polymer science, especially in conditions where covalent triflates could be obtained, leading to novel ethylenic compounds and ethers (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, utilizing 1,3,5-Tris(hydrogensulfato) benzene as a catalyst, demonstrates the chemical's utility in facilitating condensation reactions. This application highlights its efficiency in producing compounds with potential significance in various fields, including medicinal chemistry and materials science. The methodology offers advantages like excellent yields, simplicity, and eco-friendliness (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Material Science and Polymer Electrolytes
In material science, the creation of high-performance polymer electrolytes for fuel cells involves the post-sulfonation of poly(phenylene)-based materials. The use of chlorosulfonic acid in these processes results in polyelectrolytes with controlled ion content, exhibiting properties like high proton conductivity and thermal stability. Such advancements indicate the critical role of sulphonyl and trifluoromethyl groups in developing next-generation materials for energy applications (Fujimoto, Hickner, Cornelius, & Loy, 2005).
Semiconductor and Electronic Materials
The exploration of 1,4-phenylenebis(dithiadiazolium) and bis(diselenadiazolium) dichlorides for the synthesis of diradical species showcases the potential of sulphonyl and trifluoromethyl-containing compounds in electronic materials. These diradicals, obtained through reduction, serve as building blocks for molecular semiconductors, displaying unique solid-state structural and electronic properties. This area of research opens up new possibilities for creating conductive materials from neutral molecular radicals, with implications for electronic and optoelectronic devices (Cordes, Haddon, Oakley, Schneemeyer, Waszczak, Young, & Zimmerman, 1991).
properties
IUPAC Name |
1-(2-chloro-2-phenylethyl)sulfonyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O2S/c16-14(11-4-2-1-3-5-11)10-22(20,21)13-8-6-12(7-9-13)15(17,18)19/h1-9,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESZCQLTCVWHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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